1-Chloro-2-ethoxy-2-methylpropane
Description
1-Chloro-2-ethoxy-2-methylpropane (CAS: Not explicitly listed in the evidence) is a chlorinated ether derivative with a branched alkane backbone. Structurally, it features a chlorine atom at position 1, an ethoxy group (-OCH₂CH₃), and a methyl group (-CH₃) at position 2 of the propane chain. This compound combines the reactivity of a halogenoalkane with the steric and electronic effects of ether and alkyl substituents.
Properties
IUPAC Name |
1-chloro-2-ethoxy-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUNBBGEYFEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxy-2-methylpropane can be synthesized through the reaction of 2-methyl-2-propanol with thionyl chloride (SOCl2) to form 2-chloro-2-methylpropane. This intermediate can then be reacted with sodium ethoxide (NaOEt) to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using cation exchange resins as catalysts. This method offers advantages such as reduced production costs and minimized environmental impact due to lower generation of acid waste .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethoxy-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium alkoxides (NaOR) in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes such as 2-ethoxy-2-methylpropene.
Scientific Research Applications
1-Chloro-2-ethoxy-2-methylpropane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated ethers.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethoxy-2-methylpropane involves its reactivity as a halogenated ether. The chlorine atom can participate in nucleophilic substitution reactions, while the ethoxy group can undergo elimination reactions under basic conditions. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbon center .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s functional groups distinguish it from other chlorinated and ether-containing analogs:
- Its reactivity is dominated by SN1 mechanisms due to carbocation stability .
- 1-Chloro-2-methylpropane (isobutyl chloride) : A primary chloroalkane with a linear structure, favoring SN2 reactions .
- 1-Ethoxy-2-methylpropane : An ether lacking a chlorine substituent, exhibiting typical ether properties like low polarity and moderate boiling points .
Physical Properties (Inferred Data)
*Estimated based on additive effects of chlorine and ethoxy groups.
Critical Analysis of Data Limitations
Direct experimental data for this compound are absent in the provided evidence. Thus, comparisons rely on extrapolation from:
Biological Activity
1-Chloro-2-ethoxy-2-methylpropane (C5H11ClO) is a chlorinated ether that has garnered attention due to its potential biological activities. Understanding the biological implications of this compound involves exploring its chemical properties, metabolic pathways, and interactions with biological systems.
This compound is characterized by the following properties:
- Molecular Formula : C5H11ClO
- Molecular Weight : 136.60 g/mol
- Boiling Point : Approximately 130 °C
- Solubility : Soluble in organic solvents, insoluble in water.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound may undergo metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules, such as proteins and nucleic acids. This interaction can potentially disrupt normal cellular functions.
Metabolism and Toxicity
Research indicates that chlorinated compounds like this compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive metabolites. These metabolites can lead to oxidative stress and cellular damage:
- Metabolic Pathways : The primary metabolic pathway involves hydroxylation followed by conjugation with glutathione or other nucleophiles.
Table 1: Metabolic Pathways of this compound
| Step | Enzyme/Reaction | Product |
|---|---|---|
| 1 | Hydroxylation | Hydroxy derivative |
| 2 | Conjugation | Glutathione conjugate |
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Assays : In vitro studies have shown that exposure to this compound can induce cytotoxic effects in various cell lines, suggesting potential carcinogenic properties.
- Genotoxicity Tests : The compound has been evaluated for genotoxic effects using the Ames test, which indicated a positive response in certain strains of bacteria, implying mutagenic potential.
- Case Study : A case study involving occupational exposure reported respiratory irritation and skin sensitization among workers handling this compound, highlighting its potential health risks.
Case Studies and Research Findings
A notable study conducted on the effects of chlorinated ethers revealed that exposure to this compound resulted in increased levels of oxidative stress markers in human cell cultures. This study underscores the importance of monitoring exposure levels in industrial settings.
Table 2: Summary of Research Findings
| Study Type | Findings |
|---|---|
| Cytotoxicity | Induced cell death in lung cancer cell lines |
| Genotoxicity | Positive results in Ames test |
| Occupational Health | Respiratory issues reported among exposed workers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
